Phenyl t-butyl sulfone

Description

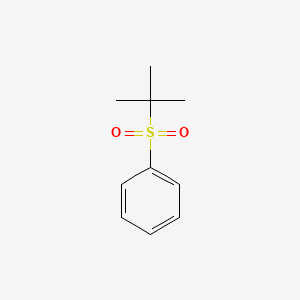

Phenyl t-butyl sulfone is an organosulfur compound characterized by a sulfonyl group (–SO₂–) bridging a phenyl ring and a bulky t-butyl group. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry and materials science. The t-butyl group’s steric bulk significantly influences reaction pathways, such as cyclization, by hindering undesired side reactions and stabilizing intermediates . In medicinal chemistry, sulfones are recognized for their metabolic stability and ability to modulate pharmacokinetic properties, including blood-brain barrier penetration .

Properties

IUPAC Name |

tert-butylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMGPNAOZRUYCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194505 | |

| Record name | Phenyl t-butyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4170-72-3 | |

| Record name | Phenyl t-butyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl t-butyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL PHENYL SULFONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Oxidation

Traditional oxidants such as meta-chloroperbenzoic acid (mCPBA) and oxone® (potassium peroxymonosulfate) are highly effective. For instance, oxidation with oxone® in aqueous acetone at room temperature achieves near-quantitative yields within 12 hours. Hydrogen peroxide (H₂O₂) in combination with acetic acid is another cost-effective option, though elevated temperatures (60–80°C) and extended reaction times (24–48 hours) are often necessary.

Recent advancements focus on urea-hydrogen peroxide (UHP) as a safer alternative. UHP in dichloromethane (DCM) at 25°C delivers sulfones in 85–90% yields while minimizing overoxidation byproducts. Catalytic systems employing transition metals (e.g., Fe(III) or Mn(III)) with H₂O₂ further enhance efficiency, reducing reaction times to 2–4 hours.

Table 1: Chemical Oxidation Conditions and Yields

| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxone® | Acetone/H₂O | 25 | 12 | 95 |

| mCPBA | DCM | 25 | 6 | 92 |

| H₂O₂/AcOH | Acetic Acid | 80 | 24 | 88 |

| UHP | DCM | 25 | 8 | 89 |

Biocatalytic Oxidation

Biocatalytic methods using microorganisms offer an environmentally benign alternative. Strains of Aspergillus ochraceus MTCC 5245 and Penicillium Funiculosum MTCC 5246 catalyze the complete oxidation of phenyl tert-butyl sulfide to the sulfone in aqueous media at 30°C. Conversion rates reach 100% within 72 hours, as confirmed by ¹H NMR analysis. This approach eliminates hazardous waste and operates under mild conditions, though scalability remains a challenge.

Alkylation of Sulfinate Salts

The nucleophilic alkylation of sodium benzenesulfinate with tert-butyl halides provides a regioselective route to phenyl tert-butyl sulfone. This method avoids sulfide intermediates and is particularly advantageous for substrates sensitive to oxidation.

Reaction Mechanism and Optimization

The sulfinate anion (PhSO₂⁻) attacks the electrophilic tert-butyl halide (t-BuX) in a classic Sₙ2 mechanism. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity, while bases such as sodium hydroxide (NaOH) neutralize HX byproducts.

Table 2: Alkylation Conditions and Yields

| t-BuX | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| t-BuBr | DMF | NaOH | 80 | 78 |

| t-BuCl | DMSO | K₂CO₃ | 100 | 65 |

Yields are moderate (65–78%) due to steric hindrance from the bulky tert-butyl group. Microwave-assisted synthesis reduces reaction times to 1–2 hours but requires specialized equipment.

Friedel-Crafts Sulfonylation

Friedel-Crafts sulfonylation involves the reaction of benzene with tert-butylsulfonyl chloride in the presence of Lewis acids. While historically significant, this method is less practical for phenyl tert-butyl sulfone due to the steric bulk of the tert-butyl group, which hinders electrophilic aromatic substitution.

Challenges and Workarounds

Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalysts in nitrobenzene solvent achieve sulfone yields below 40%. Electron-rich arenes (e.g., anisole) improve reactivity but deviate from the target structure. Recent efforts using ionic liquid solvents or Brønsted acid catalysts (e.g., Hf(OTf)₄) show limited success, with yields remaining suboptimal.

Photosensitized Oxidation

Photosensitized oxygenation employs singlet oxygen (¹O₂) generated by light-activated dyes (e.g., rose bengal). Phenyl tert-butyl sulfide reacts with ¹O₂ in methanol to form the sulfone, albeit with low efficiency (≤20% yield). The reaction proceeds via a radical pathway, with competing physical quenching limiting practicality.

Table 3: Photosensitized Oxidation Parameters

| Sensitizer | Solvent | Light Source | Yield (%) |

|---|---|---|---|

| Rose Bengal | MeOH | Visible | 18 |

| Methylene Blue | MeCN | UV | 12 |

Emerging Methods

Chemical Reactions Analysis

Types of Reactions

Phenyl t-butyl sulfone undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: Reduction of the sulfone group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: Further oxidized sulfones.

Reduction: Corresponding sulfides.

Substitution: Nitrated, halogenated, or sulfonated phenyl t-butyl sulfones.

Scientific Research Applications

2.1. Nucleophilic Addition Reactions

Phenyl t-butyl sulfone serves as a precursor for generating nucleophilic species that can participate in various organic reactions. For instance, it has been identified as an effective source for perfluoro-tert-butyl anions, which can selectively react with arynes to produce functionalized arenes with high regioselectivity. This method allows for the introduction of bulky groups into aromatic systems, enhancing the chemical properties of the resulting compounds .

| Reaction Type | Substrate | Product | Yield |

|---|---|---|---|

| Nucleophilic addition | Arynes | Perfluoro-tert-butylated arenes | High |

2.2. Synthesis of Functionalized Compounds

The compound has been utilized in the Julia–Kocienski reaction to synthesize α,β-unsaturated esters and Weinreb amides. The presence of the sulfone group enhances the reactivity of the substrates, leading to higher stereoselectivity and improved yields in these transformations .

| Reaction Type | Substrate | Product | Stereoselectivity |

|---|---|---|---|

| Julia–Kocienski reaction | Various | α,β-Unsaturated esters | High |

Pharmaceutical Applications

This compound derivatives have been explored for their potential therapeutic applications. Sulfones are known to exhibit biological activity and have been incorporated into drugs targeting various medical conditions, including anti-cancer and anti-inflammatory agents. For example, compounds containing sulfone moieties are present in medications such as eletriptan (for migraine treatment) and dapsone (an antibacterial agent) .

| Drug Name | Indication | Sulfone Component |

|---|---|---|

| Eletriptan | Migraine | Yes |

| Dapsone | Antibacterial | Yes |

Material Science Applications

In materials science, this compound is investigated for its role in polymer synthesis. The sulfone group can impart thermal stability and enhance the mechanical properties of polymers. Research indicates that polymers containing sulfones exhibit improved resistance to oxidative degradation, making them suitable for high-performance applications .

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers | Thermal stability | High-performance materials |

5.1. Synthesis of 19F-labeled NMR Probes

A notable study demonstrated the use of this compound in synthesizing sensitive 19F-labeled NMR probes. The unique steric properties of the perfluoro-tert-butyl group derived from this compound allowed for enhanced resolving ability in complex mixtures, making it a valuable tool for analytical chemistry .

5.2. Exploration in Agrochemicals

Research has also focused on the application of sulfones in agrochemicals, where they function as intermediates in the synthesis of herbicides and pesticides. The versatility of this compound allows for modifications that can lead to compounds with specific biological activities tailored for agricultural applications .

Mechanism of Action

The mechanism of action of phenyl t-butyl sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfone group. The sulfone group is electron-withdrawing, which makes the compound reactive towards nucleophiles and electrophiles. This reactivity is exploited in various synthetic transformations, including cross-coupling reactions and functional group modifications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfones

Substituent Effects on Reactivity and Selectivity

The substituents on the sulfone moiety critically impact chemical behavior. For example:

- Methyl Phenyl Sulfone: In oxidation reactions, methyl phenyl sulfone formation is solvent-dependent. Acetonitrile achieves 100% selectivity for sulfone in 30 minutes at 45°C, while methanol requires 60 minutes under identical conditions .

- Ethyl Phenyl Sulfone : In CNS-targeted RORγt inhibitors, ethyl sulfone derivatives (e.g., compound 9i ) exhibit superior CNS penetration (brain/blood ratio = 2.0) compared to methyl sulfone analogs due to lower topological polar surface area (tPSA) and optimal lipophilicity .

- Fluorinated Derivatives : Fluoromethyl phenyl sulfone and trifluoromethyl-substituted analogs (e.g., ETC-5 ) show enhanced antifungal activity, attributed to the electron-withdrawing effects and physiological stability of fluorine substituents .

Table 1: Key Properties of Selected Sulfones

Biological Activity

Phenyl t-butyl sulfone, a member of the sulfone class of compounds, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, therapeutic potential, and mechanisms of action, supported by relevant data tables and case studies.

Overview of this compound

This compound is synthesized through the oxidation of t-butyl phenyl sulfide. It is characterized by its sulfonyl functional group, which contributes to its reactivity and biological activity. Sulfones have been widely studied for their roles in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer applications .

Biological Activities

1. Anticancer Activity

this compound exhibits significant anticancer properties. Research indicates that sulfones can act as inhibitors of various cancer-related pathways. For instance, they inhibit protein phosphatase methylesterase-1 (PME-1), which is linked to cancer progression and Alzheimer's disease . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

2. Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

3. Antimicrobial Properties

this compound demonstrates antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent in clinical settings .

4. Other Pharmacological Activities

Sulfones have also been studied for their roles as cysteine protease inhibitors, which are crucial in treating diseases caused by parasitic infections like Trypanosomiasis . Additionally, they exhibit activities as β-lactamase inhibitors, enhancing the efficacy of β-lactam antibiotics against resistant strains of bacteria .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as a competitive inhibitor for various enzymes involved in metabolic pathways related to inflammation and cancer cell proliferation.

- Regulation of Gene Expression: this compound influences gene expression related to apoptosis and cell cycle regulation.

- Reactive Oxygen Species (ROS) Modulation: It modulates oxidative stress responses in cells, contributing to its anticancer effects.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency against cancer cells.

Case Study 2: Anti-inflammatory Activity

Research on animal models showed that treatment with this compound reduced paw edema significantly compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

Data Table: Biological Activities Summary

Q & A

Basic: What are the recommended synthetic routes for phenyl t-butyl sulfone, and how can purity be optimized?

This compound is typically synthesized via nucleophilic substitution or oxidation of sulfide precursors. For example, sulfones are often prepared by oxidizing sulfides using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acidic conditions . To optimize purity:

- Purification : Use fractional crystallization or column chromatography with silica gel (eluent: hexane/ethyl acetate).

- Characterization : Validate purity via HPLC (high-performance liquid chromatography) coupled with mass spectrometry (LC-MS) and H/C NMR for structural confirmation.

- Steric Considerations : The t-butyl group may hinder reaction efficiency; adjust reaction time/temperature to account for steric effects .

Advanced: How does steric hindrance from the t-butyl group influence the reactivity of this compound in electrophilic addition reactions?

Steric effects from the t-butyl group significantly alter reaction pathways. For instance, in bromine addition to unsaturated sulfones, bulky substituents like t-butyl shield reactive sites, reducing reaction rates and favoring specific stereoisomers. Studies on styryl sulfones show that steric shielding can inhibit cyclic intermediate formation, leading to mixtures of erythro and threo diastereomers .

- Methodological Insight : Use computational modeling (e.g., DFT calculations) to predict steric interactions and validate with kinetic experiments under controlled conditions.

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

- Structural Analysis :

- Purity Assessment : Elemental analysis (C, H, S) and melting point determination to verify crystallinity .

Advanced: How can this compound be incorporated into proton exchange membranes (PEMs) to enhance thermal stability?

In PEMs, sulfone groups improve hydrolytic stability. This compound derivatives can act as crosslinkers or comonomers in sulfonated poly(ether sulfone) copolymers.

- Experimental Design :

- Membrane Fabrication : Blend with sulfonated polymers (e.g., sulfonated poly(ether ether ketone)) and cast into films.

- Performance Testing : Measure proton conductivity under varying humidity (30–90% RH) and temperature (80–120°C) using electrochemical impedance spectroscopy .

- Stability Assessment : Accelerated aging tests (e.g., Fenton’s reagent exposure) to evaluate oxidative degradation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact with skin (irritation risk) .

- Storage : Keep in airtight containers away from oxidizers and moisture.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste streams .

Advanced: How can conflicting toxicity data for this compound derivatives be resolved in environmental risk assessments?

- Data Synthesis : Conduct systematic reviews using tools like the US EPA’s ECOTOX database. Prioritize studies with robust designs (e.g., OECD guidelines for acute/chronic toxicity).

- In Silico Modeling : Apply QSAR (quantitative structure-activity relationship) models to predict ecotoxicity endpoints .

- Experimental Validation : Perform in vitro assays (e.g., Daphnia magna immobilization tests) and compare with literature data .

Advanced: What methodologies are effective in studying the hydrolytic degradation mechanisms of this compound-based polymers?

- Accelerated Degradation : Expose polymer films to acidic/basic conditions (pH 2–12) at elevated temperatures (50–80°C).

- Analysis : Monitor mass loss, FTIR for functional group changes, and GPC (gel permeation chromatography) for molecular weight shifts .

- Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates under real-world conditions .

Basic: How does this compound compare to other sulfones (e.g., diphenyl sulfone) in terms of thermal stability?

- Thermogravimetric Analysis (TGA) : this compound typically decomposes at 250–300°C, higher than diphenyl sulfone (200–250°C) due to the stabilizing t-butyl group .

- Differential Scanning Calorimetry (DSC) : Measure glass transition temperatures () to assess polymer compatibility .

Advanced: What strategies minimize byproduct formation during the synthesis of this compound derivatives?

- Catalytic Optimization : Use Lewis acids (e.g., ZnCl) to enhance selectivity in Friedel-Crafts sulfonylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions .

Advanced: How can computational chemistry aid in designing this compound-based materials with tailored electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.